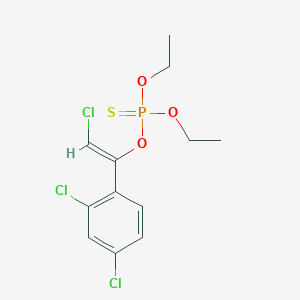

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester, commonly known as chlorpyrifos, is a widely used insecticide that belongs to the organophosphate family. It was first introduced in 1965 and has since become one of the most commonly used pesticides in the world. The compound is highly effective in controlling pests, but its use has also been associated with a number of health and environmental concerns.

Mecanismo De Acción

Chlorpyrifos works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This results in the accumulation of acetylcholine, a neurotransmitter that is responsible for transmitting signals between nerve cells. The excess acetylcholine leads to overstimulation of the nervous system, which can cause a range of symptoms, including muscle spasms, convulsions, and respiratory failure.

Biochemical and Physiological Effects

Chlorpyrifos exposure has been associated with a range of biochemical and physiological effects. Studies have shown that chlorpyrifos can cause oxidative stress, inflammation, and DNA damage in various tissues, including the liver, brain, and lungs. Chlorpyrifos exposure has also been linked to developmental and reproductive toxicity, as well as neurotoxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Chlorpyrifos is widely used in laboratory experiments to study the effects of organophosphate exposure on various biological systems. Its advantages include its high potency, broad-spectrum activity, and relatively low cost. However, its use is also associated with a number of limitations, including its potential to cause non-specific effects and its limited solubility in aqueous solutions.

Direcciones Futuras

There are a number of future directions for research on chlorpyrifos. These include:

1. Developing new methods for the synthesis of chlorpyrifos that are more efficient and environmentally friendly.

2. Investigating the mechanisms underlying the developmental and reproductive toxicity of chlorpyrifos.

3. Developing new strategies for the prevention and treatment of chlorpyrifos poisoning.

4. Studying the long-term effects of chlorpyrifos exposure on human health and the environment.

5. Developing new insecticides that are less toxic and more environmentally friendly than chlorpyrifos.

Métodos De Síntesis

Chlorpyrifos is synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with diethylthiophosphoryl chloride. The resulting product is then reacted with 2,4-dichlorophenyl vinyl ether to produce chlorpyrifos. The synthesis process is relatively simple and can be carried out on a large scale, making it an attractive option for commercial production.

Aplicaciones Científicas De Investigación

Chlorpyrifos has been extensively studied for its use as an insecticide in agriculture and public health. It has been shown to be highly effective in controlling a wide range of pests, including mosquitoes, flies, and termites. Chlorpyrifos is also used in the treatment of head lice and scabies.

Propiedades

Número CAS |

1224-63-1 |

|---|---|

Nombre del producto |

Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)ethenyl) O,O-diethyl ester |

Fórmula molecular |

C12H14Cl3O3PS |

Peso molecular |

375.6 g/mol |

Nombre IUPAC |

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |

Clave InChI |

COBDTFDDPRCJJX-WQLSENKSSA-N |

SMILES isomérico |

CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl |

SMILES |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

SMILES canónico |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)

![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)